silane CAS No. 113882-57-8](/img/structure/B14288743.png)
[(5,5-Dichloropenta-2,4-dien-2-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with 5,5-dichloropenta-2,4-dien-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3SiCl+Cl2C5H3O→(CH3)3SiO-C5H3Cl2
Industrial Production Methods
Industrial production of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant feed rates.
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 5,5-dichloropenta-2,4-dien-2-yloxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of (5,5-dichloropenta-2,4-dien-2-yl)oxysilane derivatives with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes with different substituents.
Aplicaciones Científicas De Investigación
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
- (5,5-Dichloropenta-2,4-dien-2-yl)oxysilane
Uniqueness
(5,5-Dichloropenta-2,4-dien-2-yl)oxysilane is unique due to its specific combination of a trimethylsilyl group and a 5,5-dichloropenta-2,4-dien-2-yloxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
113882-57-8 |
|---|---|
Fórmula molecular |
C8H14Cl2OSi |
Peso molecular |
225.18 g/mol |
Nombre IUPAC |
5,5-dichloropenta-2,4-dien-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H14Cl2OSi/c1-7(5-6-8(9)10)11-12(2,3)4/h5-6H,1-4H3 |
Clave InChI |
SKMMVSSCGMDOQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=C(Cl)Cl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


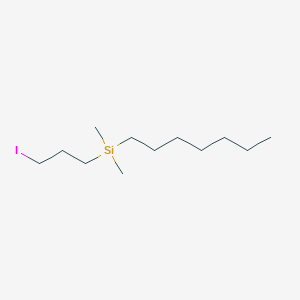
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
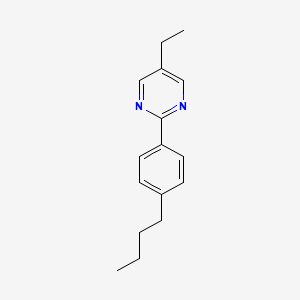
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
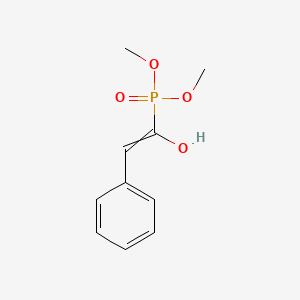
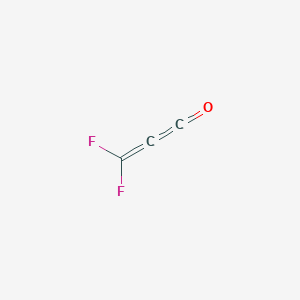
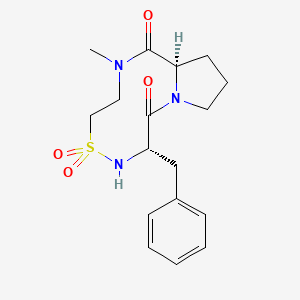
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
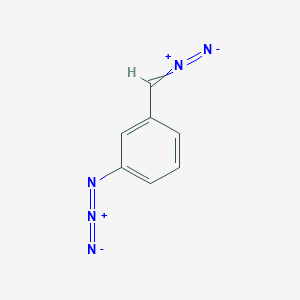
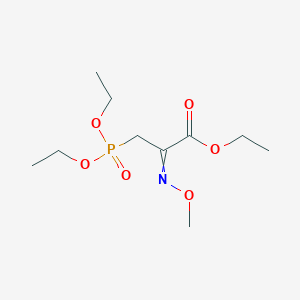
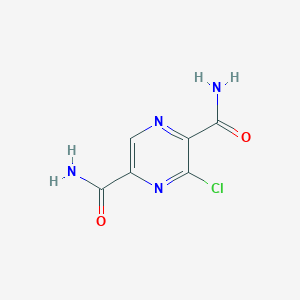
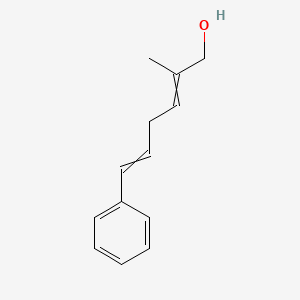
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
